5-Hydroxy Lansoprazole Sulfide (5HLS) is a key metabolite of the proton pump inhibitor (PPI) Lansoprazole. [] While PPIs are primarily known for their use in treating digestive disorders, research indicates potential anticancer activities stemming from their ability to inhibit Fatty Acid Synthase (FASN). [] 5HLS demonstrates significant promise in this area, exhibiting greater potency than its parent compound, Lansoprazole, in inhibiting FASN function. [] This enhanced activity highlights 5HLS as a valuable subject for further scientific investigation, particularly in the field of cancer research.
The synthesis of 4-Hydroxy Lansoprazole Sulfide involves various methods that typically focus on crystallization and purification processes. The starting materials for synthesizing Lansoprazole include (R)- or (S)-lansoprazole, which can be produced using established methods such as those described in patents related to the crystallization of Lansoprazole .
Key steps in the synthesis may include:
The molecular formula for 4-Hydroxy Lansoprazole Sulfide is with a molecular weight of approximately 353.36 g/mol. The structure consists of a benzimidazole core substituted with various functional groups, including a sulfinyl group and a trifluoroethoxy moiety.
4-Hydroxy Lansoprazole Sulfide participates in various chemical reactions typical of sulfides and hydroxylated compounds. Notably:
Technical details regarding these reactions are critical for understanding its behavior in biological systems as well as its degradation pathways.
4-Hydroxy Lansoprazole Sulfide serves several important roles within pharmaceutical research:
4-Hydroxy Lansoprazole Sulfide, systematically named as 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazol-4-ol, is a significant metabolite of Lansoprazole with the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol. This benzimidazole derivative features a trifluoroethoxy substituent on the pyridine ring and a hydroxyl group at the 4-position of the benzimidazole moiety, distinguishing it structurally from its parent compound [6] [7].
The compound exhibits chirality due to the non-planar sulfoxide group in its precursor (lansoprazole), but the sulfide form lacks this stereogenic center. Its molecular architecture combines aromatic systems with polar functional groups, influencing its physicochemical behavior. The hydroxyl group enhances hydrogen-bonding capacity compared to Lansoprazole Sulfide (C₁₆H₁₄F₃N₃OS, MW 353.36 g/mol), impacting solubility and intermolecular interactions [3] [8].
Table 1: Molecular Descriptors of 4-Hydroxy Lansoprazole Sulfide
Property | Value |
---|---|
IUPAC Name | 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazol-4-ol |
Molecular Formula | C₁₆H₁₄F₃N₃O₂S |
Molecular Weight | 369.36 g/mol |
Canonical SMILES | CC1=C(CSC2=NC3=C(N2)C(O)=CC=C3)N=CC=C1OCC(F)(F)F |
InChI Key | OQGIYDJVVFOGGO-UHFFFAOYSA-N |
Topological Polar Surface Area | 96.3 Ų |
While direct crystallographic data for 4-Hydroxy Lansoprazole Sulfide is limited in the provided sources, structural insights can be extrapolated from related compounds. Lansoprazole itself exhibits polymorphism, with distinct crystalline forms (I and II) characterized by unique powder X-ray diffraction (PXRD) patterns and infrared spectra [2]. Form I shows diagnostic IR bands at 3234 cm⁻¹ (broad), 2984 cm⁻¹, and 1581 cm⁻¹, while Form II displays characteristic peaks at 2θ = 3.7°, 16.8°, and 18.9° in PXRD [2].
The hydroxyl group in 4-Hydroxy Lansoprazole Sulfide likely facilitates intermolecular hydrogen bonding, potentially leading to stable crystalline lattices. Crystallization techniques used for lansoprazole analogs typically employ solvent systems like ethyl acetate/heptane or acetone/water, with isolated crystals analyzed via PXRD and differential scanning calorimetry to confirm crystallinity [5]. The presence of hydrogen-bond donors (imidazole N-H, phenolic OH) and acceptors (pyridine N, imidazole N) in its structure suggests capacity for complex supramolecular arrangements, though experimental confirmation is needed.
Table 2: Spectral Characteristics of Lansoprazole Derivatives
Compound | Key IR Bands (cm⁻¹) | Characteristic PXRD Peaks (2θ) |
---|---|---|
Lansoprazole Form I | 3234 (br), 2984, 1581, 1478, 1402 | Not specified in sources |
Lansoprazole Form II | Distinct from Form I | 3.7°, 16.8°, 18.9° |
4-Hydroxy Lansoprazole Sulfide (predicted) | ~3400 (O-H stretch), 1600-1500 (aromatic) | Requires experimental determination |
4-Hydroxy Lansoprazole Sulfide belongs to a structurally diverse class of gastric acid inhibitors with distinct metabolic relationships:
Relationship to Lansoprazole: It derives from Lansoprazole (C₁₆H₁₄F₃N₃O₂S), which contains a sulfinyl group (-S(=O)-) instead of a sulfide bridge (-S-). The sulfide metabolite results from reductive metabolism, while the 4-hydroxy derivative arises from cytochrome P450-mediated oxidation on the benzimidazole ring [3] [9]. This hydroxylation modifies electron distribution, potentially altering reactivity and binding to biological targets like H⁺/K⁺-ATPase.
Positional Isomerism: It is isomeric with 5-Hydroxy Lansoprazole Sulfide (CAS# 131926-96-0), where hydroxylation occurs at the 5-position of the benzimidazole ring. This positional difference influences molecular polarity and hydrogen-bonding topology, as evidenced by distinct chromatographic behaviors [7].
Comparison with Other PPIs: Unlike Omeprazole derivatives, 4-Hydroxy Lansoprazole features a trifluoroethoxy substituent (-OCH₂CF₃) that enhances lipophilicity. Its sulfide bridge contrasts with the sulfoxides in active PPIs (e.g., Pantoprazole), rendering it incapable of acid-catalyzed rearrangement into active sulfenamides. Nevertheless, research suggests bioactivity against Mycobacterium tuberculosis (IC₅₀ 0.59 µM) [9], likely through mechanisms distinct from proton pump inhibition.
Table 3: Structural Comparison of Key Compounds
Compound | Molecular Formula | Key Structural Features | Bioactivity Context |
---|---|---|---|
4-Hydroxy Lansoprazole Sulfide | C₁₆H₁₄F₃N₃O₂S | Benzimidazole-4-ol, sulfide bridge | Lansoprazole metabolite |
Lansoprazole | C₁₆H₁₄F₃N₃O₂S | Pyridine-linked benzimidazole sulfoxide | Proton pump inhibitor |
Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | Desoxy analogue without sulfoxide | Metabolic intermediate; anti-TB agent |
5-Hydroxy Lansoprazole Sulfide | C₁₆H₁₄F₃N₃O₂S | Benzimidazole-5-ol isomer | Alternative hydroxylation metabolite |
The structural evolution from Lansoprazole to its metabolites involves reduction of sulfoxide to sulfide (loss of oxygen) followed by benzimidazole hydroxylation (gain of oxygen). This metabolic pathway alters molecular properties: The sulfide bridge increases lipophilicity (logP ~4.2), while subsequent hydroxylation enhances water solubility and hydrogen-bonding capacity [6] [8]. These modifications redirect biological activity from proton pump inhibition toward alternative targets, including Mycobacterium tuberculosis cytochrome bc₁ complex and fatty acid synthase [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7